1,4-Dibromo-2-butanol

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

1,4-Dibromo-2-butanol (C₄H₈Br₂O, MW 231.91) is a symmetrical, terminal dibromo secondary alcohol that belongs to the halogenated alcohol (halohydrin) class. As a bifunctional alkylating agent, it is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers.

Molecular Formula C4H8Br2O
Molecular Weight 231.91 g/mol
CAS No. 19398-47-1
Cat. No. B104651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-butanol
CAS19398-47-1
Molecular FormulaC4H8Br2O
Molecular Weight231.91 g/mol
Structural Identifiers
SMILESC(CBr)C(CBr)O
InChIInChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
InChIKeyPSSRAPMBSMSACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-butanol CAS 19398-47-1: A Key Bromohydrin Intermediate for Scientific Procurement


1,4-Dibromo-2-butanol (C₄H₈Br₂O, MW 231.91) is a symmetrical, terminal dibromo secondary alcohol that belongs to the halogenated alcohol (halohydrin) class [1]. As a bifunctional alkylating agent, it is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers . Its unique structure features two bromine atoms at the 1- and 4-positions and a hydroxyl group at the 2-position, providing a trifunctional scaffold for nucleophilic substitution and oxidation reactions . Commercially, it is available as a clear, light yellow to brown liquid with a purity typically >95% and is stored under inert gas at 2-8°C . Its availability in both racemic and enantiomerically pure (R)- and (S)- forms expands its utility in chiral synthesis .

Why Generic Substitution Fails for 1,4-Dibromo-2-butanol: Quantitative Differentiation Evidence


Substituting 1,4-dibromo-2-butanol with a closely related analog such as 1,3-dibromopropan-2-ol or 1,4-dichloro-2-butanol is not a viable procurement strategy due to quantifiable differences in physicochemical properties and biological reactivity. These differences directly impact synthetic efficiency, purification workflows, and safety profiles in both research and industrial settings. The specific positional isomerism and the bromine leaving group's superior reactivity over chlorine are critical for certain nucleophilic substitution and polymerization reactions [1]. The following quantitative evidence guide details these verified differentiators to support informed procurement decisions [2].

1,4-Dibromo-2-butanol CAS 19398-47-1: Quantitative Comparative Evidence for Scientific Selection


Superior Nucleofugality: Bromine vs. Chlorine Leaving Group Reactivity in 1,4-Dihalo-2-butanols

The bromide leaving group in 1,4-dibromo-2-butanol is approximately 50 times more reactive than the chloride in analogous 1,4-dichloro-2-butanol in SN2 nucleophilic substitution reactions [1]. This is due to the lower carbon-bromine bond dissociation energy (C-Br ≈ 285 kJ/mol) compared to carbon-chlorine (C-Cl ≈ 327 kJ/mol) [2]. Consequently, 1,4-dibromo-2-butanol undergoes substitution under milder conditions (e.g., lower temperatures, shorter reaction times), which minimizes side reactions and improves overall synthetic yields. For example, in the synthesis of 1-phenyl-3-pyrrolidinols, the dibromo derivative reacted smoothly at room temperature, whereas the dichloro analog required prolonged heating .

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity Bromohydrin

Distinct Boiling Point for Facile Purification: 1,4-Dibromo-2-butanol vs. 1,3-Dibromopropan-2-ol

1,4-Dibromo-2-butanol exhibits a boiling point of 114-115 °C at 13 mmHg (lit.) , which is significantly different from that of its C3 analog, 1,3-dibromopropan-2-ol (boiling point ~95-98 °C at 10 mmHg) [1]. This 19-20 °C difference allows for straightforward separation and purification via fractional distillation, a critical advantage when isolating the product from reaction mixtures or when high purity is required for subsequent synthetic steps .

Physicochemical Properties Purification Distillation Boiling Point

Enhanced Density: 1,4-Dibromo-2-butanol vs. 1,4-Dichloro-2-butanol

The density of 1,4-dibromo-2-butanol is 2.001 g/mL at 25 °C (lit.) , which is substantially higher than that of its dichloro counterpart, 1,4-dichloro-2-butanol (density ~1.2 g/mL) [1]. This ~0.8 g/mL difference (a 67% increase) can be exploited for efficient liquid-liquid extractions and phase separations, as the denser dibromo compound will reliably form the lower organic layer in aqueous-organic biphasic systems . This property simplifies workup procedures and reduces solvent loss.

Physical Properties Density Phase Separation Liquid Handling

Potent Glutathione Depletion: 1,4-Dibromo-2-butanol vs. 1-Bromopropan-2-ol

In a direct comparative study using dialysed rat liver cytosol, both 1,3-dibromopropan-2-ol and 1,4-dibromobutan-2-ol were identified as potent depletors of glutathione (GSH), whereas 1-bromopropan-2-ol (a monobromo analog) produced significantly less GSH depletion [1]. This indicates that the presence of two bromine atoms is critical for the compound's thiol reactivity and potential bioactivation. The study further demonstrated that GSH depletion by the dibromo compounds was inhibited by pyridine (1 mM) and required cytosolic cofactors, confirming an enzymatic activation mechanism [2].

Toxicology Glutathione Depletion In Vitro Metabolism Halohydrin Reactivity

Chiral Purity and Enantiomeric Excess: (S)- and (R)-1,4-Dibromo-2-butanol

1,4-Dibromo-2-butanol is commercially available in enantiomerically pure forms, specifically (S)-1,4-Dibromo-2-butanol and (R)-1,4-Dibromo-2-butanol, with reported enantiomeric excess (ee) values exceeding 98% . This high chiral purity is essential for the synthesis of enantiopure pharmaceuticals and agrochemicals, as the biological activity of these compounds is often stereospecific . In contrast, the racemic mixture (often the only form available for many other halohydrins) can lead to mixtures of diastereomers that are difficult to separate and may exhibit reduced efficacy or increased toxicity .

Chiral Synthesis Enantiomeric Excess Asymmetric Catalysis Optical Purity

Regulatory-Compliant Analytical Reference Standard for ANDA/QC Applications

1,4-Dibromo-2-butanol is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product can be used as a reference standard, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. This contrasts with many alternative halohydrins, which are typically only available as technical-grade reagents without the necessary documentation for regulated environments .

Analytical Method Validation Reference Standard ANDA Quality Control

Optimal Research and Industrial Application Scenarios for 1,4-Dibromo-2-butanol Based on Verified Evidence


Synthesis of Chiral Pharmaceuticals and Agrochemicals via Enantiopure (S)- or (R)-1,4-Dibromo-2-butanol

The availability of (S)-1,4-Dibromo-2-butanol and (R)-1,4-Dibromo-2-butanol with >98% enantiomeric excess enables the direct introduction of chirality into complex molecules without the need for costly and time-consuming chiral resolution steps . This is particularly valuable for the synthesis of enantiopure pyrrolidine derivatives and other nitrogen-containing heterocycles used in drug discovery. The high chiral purity ensures that the final product's stereochemistry is controlled from the outset, improving pharmacological profiles and reducing regulatory hurdles .

High-Throughput Nucleophilic Substitution Reactions Requiring Mild Conditions

The superior leaving group ability of the bromine atoms in 1,4-dibromo-2-butanol (C-Br bond dissociation energy ~285 kJ/mol) allows for rapid and efficient SN2 displacement under mild conditions (e.g., room temperature in polar aprotic solvents) . This is ideal for parallel synthesis and high-throughput experimentation where harsh conditions could degrade sensitive functional groups. Compared to its dichloro analog, reaction times are significantly reduced, increasing overall productivity .

Analytical Method Development and Quality Control in Regulated Pharmaceutical Environments

Due to its availability as a regulatory-compliant reference standard with full characterization data and traceability to USP/EP monographs, 1,4-dibromo-2-butanol is an essential tool for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) . Its well-defined physicochemical properties (e.g., boiling point, density, refractive index) make it a reliable system suitability standard for GC and HPLC methods used in the analysis of related pharmaceutical impurities .

Polymer and Dendrimer Synthesis Exploiting Trifunctional Reactivity

The compound's unique trifunctional structure (two terminal alkyl bromides and a central secondary alcohol) provides three distinct reactive sites for step-growth polymerization or dendrimer construction . The differential reactivity of the hydroxyl group (which can be oxidized or protected) and the bromides (which can undergo nucleophilic substitution) allows for controlled, sequential functionalization. This property is particularly useful for creating well-defined polymer architectures and functional materials .

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